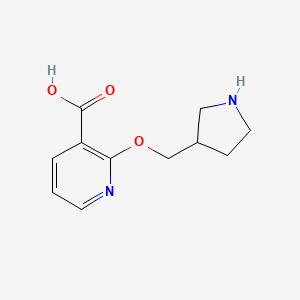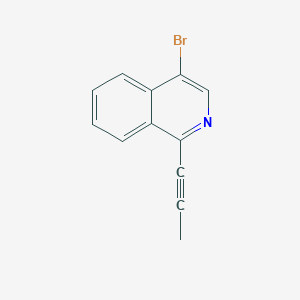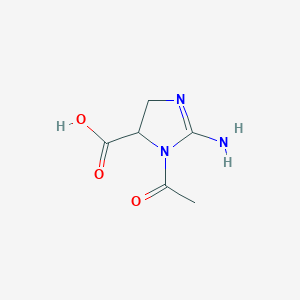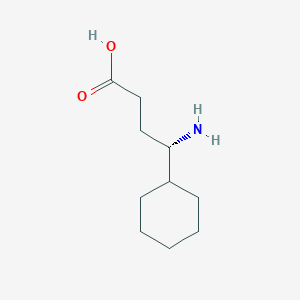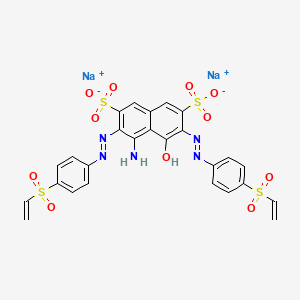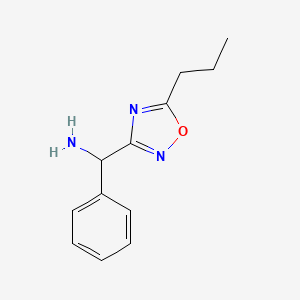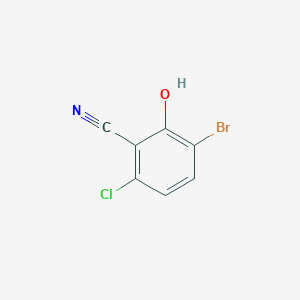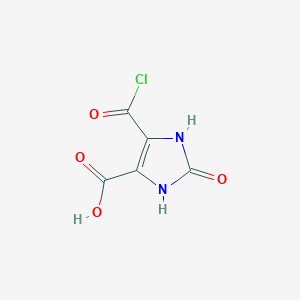
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorocarbonyl group and an imidazole ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the reaction of 5-carboxyphthalide with a chlorinating agent such as thionyl chloride. This reaction produces the chlorocarbonyl derivative, which is then further reacted with other reagents to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and techniques to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorocarbonyl group with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, amines for nucleophilic substitution, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce amide derivatives, while oxidation reactions may yield different oxidized forms of the compound.
Applications De Recherche Scientifique
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminosalicylic Acid: Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel diseases.
Chlorogenic Acid: A polyphenolic compound with antioxidant and anti-inflammatory activities.
Uniqueness
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific functional groups and reactivity. The presence of both the chlorocarbonyl and imidazole groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
69579-39-1 |
|---|---|
Formule moléculaire |
C5H3ClN2O4 |
Poids moléculaire |
190.54 g/mol |
Nom IUPAC |
5-carbonochloridoyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O4/c6-3(9)1-2(4(10)11)8-5(12)7-1/h(H,10,11)(H2,7,8,12) |
Clé InChI |
QEFLFNLGLZIJDU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=O)N1)C(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


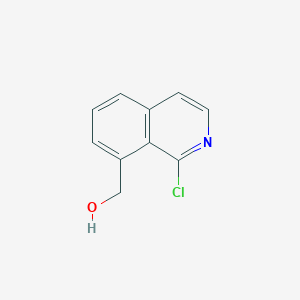

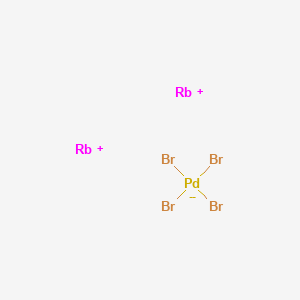
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
